2-Propynyl 3-pyrrolidinyl ether hydrochloride
Description
Overview and Significance of 2-Propynyl 3-Pyrrolidinyl Ether Hydrochloride
This compound occupies a distinctive position within the realm of organofunctional compounds due to its unique structural architecture that combines the reactive propargyl functionality with the well-established pyrrolidine heterocycle. The compound's molecular framework, characterized by the molecular formula C7H12ClNO, represents a sophisticated integration of alkyne chemistry with saturated nitrogen heterocyclic systems. This particular structural arrangement facilitates diverse chemical reactivity patterns that are essential for both synthetic methodology development and practical applications in various industrial sectors.
The significance of this compound extends beyond its structural novelty to encompass its demonstrated utility as a bioactive agent, particularly in agricultural applications where it functions as an effective fungicidal compound. The presence of the propargyl group introduces terminal alkyne functionality that can participate in various click chemistry reactions, cycloaddition processes, and cross-coupling methodologies, thereby expanding the synthetic utility of the pyrrolidine scaffold. The ether linkage connecting these two functional domains provides chemical stability while maintaining the reactivity profiles of both the propargyl and pyrrolidine components.
The hydrochloride salt formation enhances the compound's physicochemical properties, particularly its solubility characteristics and storage stability. This salt form demonstrates high solubility in water and notable solubility in alcoholic and ethereal solvents, properties that are crucial for its practical applications and further chemical manipulations. The compound's room temperature storage requirements and its classification as an irritant reflect the balanced nature of its chemical properties, providing adequate stability for handling while retaining sufficient reactivity for synthetic applications.
Within the broader context of heterocyclic chemistry, pyrrolidine derivatives have established themselves as privileged scaffolds in medicinal chemistry, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The incorporation of propargyl functionality into such privileged structures represents a strategic approach to expanding chemical diversity and exploring new bioactivity profiles. The compound's structural features enable it to serve as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems through various ring-forming reactions and functional group transformations.
Historical Context in Heterocyclic Chemistry
The development of heterocyclic chemistry traces its origins to the early nineteenth century, with foundational discoveries that established the scientific framework for understanding cyclic compounds containing heteroatoms. Brugnatelli's isolation of alloxan from uric acid in 1818 marked one of the earliest systematic investigations into heterocyclic structures, followed by Döbereiner's production of furfural through the treatment of starch with sulfuric acid in 1832. These pioneering efforts established the fundamental principles that would later govern the synthesis and characterization of complex heterocyclic systems.
The evolution of pyrrolidine chemistry specifically began with Runge's collection of pyrrole through dry distillation in 1834, which provided the first systematic access to five-membered nitrogen-containing heterocycles. This discovery laid the groundwork for understanding the unique properties and reactivity patterns of saturated nitrogen heterocycles, including pyrrolidine derivatives. The subsequent development of synthetic methodologies for accessing pyrrolidine structures has been driven by their prevalence in natural products and their demonstrated utility in pharmaceutical applications.
Propargyl chemistry emerged as a distinct field much later, with significant developments occurring throughout the twentieth century as synthetic organic chemistry matured. The recognition of propargyl compounds as versatile synthetic intermediates capable of participating in diverse reaction types, including cycloadditions, rearrangements, and cross-coupling reactions, has established their importance in modern synthetic methodology. The development of propargylation reactions, particularly those involving alcohols, amines, and other nucleophilic substrates, has provided synthetic chemists with powerful tools for introducing alkyne functionality into complex molecular architectures.
The convergence of pyrrolidine and propargyl chemistry in compounds such as this compound represents a natural evolution of both fields, capitalizing on the synthetic accessibility of pyrrolidine scaffolds and the reactivity of propargyl groups. This combination has proven particularly valuable in the development of bioactive compounds, where the pyrrolidine ring provides a stable structural foundation while the propargyl group offers opportunities for further chemical modification and derivatization.
The historical development of heterocyclic chemistry has been marked by several significant milestones that directly relate to the understanding and application of compounds like this compound. Friedländer's synthesis of indigo dye around 1906 demonstrated the commercial potential of synthetic heterocyclic chemistry, establishing synthetic approaches as viable alternatives to natural product isolation. The discovery of petroleum-derived heterocyclic compounds by Treibs in 1936 expanded the scope of heterocyclic chemistry into petrochemical applications, while Chargaff's rule in 1951 highlighted the fundamental importance of heterocyclic structures in genetic coding through purine and pyrimidine bases.
Nomenclature and Chemical Classification
The nomenclature of this compound reflects the systematic approach to naming complex organic compounds that contain multiple functional groups and heterocyclic components. The compound is systematically known as 3-(prop-2-yn-1-yloxy)pyrrolidine hydrochloride, a name that precisely describes its structural components and their connectivity. This systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds and ether linkages.
The Chemical Abstracts Service registry number 1185301-73-8 provides a unique identifier for this specific compound, distinguishing it from other related pyrrolidine and propargyl derivatives. The molecular formula C7H12ClNO indicates the presence of seven carbon atoms, twelve hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom (within the pyrrolidine ring), and one oxygen atom (forming the ether linkage). The molecular weight of 161.62928 grams per mole reflects the combined mass of all constituent atoms in their standard isotopic forms.
| Property | Value |
|---|---|
| Systematic Name | 3-(prop-2-yn-1-yloxy)pyrrolidine hydrochloride |
| Common Name | This compound |
| Chemical Abstracts Service Number | 1185301-73-8 |
| Molecular Formula | C7H12ClNO |
| Molecular Weight | 161.62928 g/mol |
| European Community Number | 851-576-2 |
| MDL Number | MFCD09997066 |
The compound's classification within chemical taxonomy places it simultaneously in several important categories. As a heterocyclic compound, it belongs to the broad class of cyclic organic molecules containing at least one heteroatom within the ring structure. More specifically, it is classified as a pyrrolidine derivative, placing it within the five-membered saturated nitrogen heterocycle family. The pyrrolidine ring system is formally known as tetrahydropyrrole, emphasizing its relationship to the aromatic pyrrole system through complete saturation.
From a functional group perspective, the compound is classified as an ether due to the carbon-oxygen-carbon linkage connecting the propargyl group to the pyrrolidine ring. The propargyl component contributes alkyne functionality, making the compound a member of the acetylenic ether class. The presence of the terminal alkyne group enables classification as a propargyl derivative, a category of compounds known for their synthetic versatility and biological activity.
The hydrochloride salt form represents an important aspect of the compound's classification, as it affects both physical properties and handling characteristics. Salt formation is a common strategy for improving the stability, solubility, and crystallinity of organic compounds, particularly those containing basic nitrogen atoms such as pyrrolidine. The hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen, creating an ionic compound with enhanced water solubility and modified pharmacokinetic properties.
Research Scope and Objectives
The research scope surrounding this compound encompasses multiple interconnected areas of investigation that reflect both the compound's structural complexity and its potential applications across various scientific disciplines. Primary research objectives focus on understanding the compound's synthetic accessibility, chemical reactivity patterns, and biological activity profiles, with particular emphasis on elucidating structure-activity relationships that govern its fungicidal properties.
Synthetic methodology development represents a central research objective, with investigations aimed at optimizing preparation routes for this compound and related compounds. The propargylation of hydroxyl groups, which is fundamental to the compound's synthesis, typically employs Williamson ether synthesis conditions where alkoxide nucleophiles react with propargyl electrophiles under basic conditions. Advanced synthetic approaches may utilize transition metal-catalyzed coupling reactions, click chemistry methodologies, or photochemical processes to achieve more efficient and selective propargylation.
Chemical reactivity studies constitute another major research focus, particularly investigating the compound's behavior under various reaction conditions and its potential as a synthetic intermediate for accessing more complex molecular architectures. The terminal alkyne functionality provides opportunities for participating in cycloaddition reactions, cross-coupling processes, and ring-forming reactions that could lead to novel heterocyclic systems. The pyrrolidine ring system offers complementary reactivity through its basic nitrogen atom and the potential for ring-opening or ring-expansion reactions under appropriate conditions.
| Research Area | Specific Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Methodology | Optimize preparation routes | Williamson ether synthesis, click chemistry |
| Chemical Reactivity | Elucidate reaction patterns | Cycloaddition, cross-coupling studies |
| Biological Activity | Understand fungicidal mechanism | Structure-activity relationship analysis |
| Physical Properties | Characterize stability and solubility | Analytical chemistry techniques |
| Applications Development | Explore commercial potential | Formulation and efficacy studies |
Biological activity investigations represent a particularly important research direction, given the compound's demonstrated fungicidal properties. Research objectives in this area include elucidating the molecular mechanism of antifungal action, identifying target organisms and optimal application conditions, and developing structure-activity relationships that could guide the design of improved antifungal agents. Understanding the relationship between the compound's structural features and its biological activity is crucial for optimizing efficacy while minimizing potential environmental impact.
Physical and chemical property characterization forms an essential component of the research scope, with objectives focused on comprehensive understanding of the compound's stability, solubility, thermal behavior, and spectroscopic properties. Such characterization is fundamental to developing appropriate handling procedures, storage conditions, and formulation strategies for practical applications. The compound's classification as an irritant necessitates careful evaluation of its safety profile and development of appropriate protective measures for laboratory and industrial handling.
Materials science applications represent an emerging research area, where the compound's unique structural features may enable novel applications in polymer chemistry, surface modification, or nanotechnology. The propargyl group's reactivity toward various substrates could facilitate the development of functionalized materials with tailored properties, while the pyrrolidine component might contribute to specific molecular recognition or binding characteristics.
Properties
IUPAC Name |
3-prop-2-ynoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-73-8 | |
| Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Propynyl 3-pyrrolidinyl ether hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell proliferation and survival. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate binding. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through interactions with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects on cellular function and metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the risk of adverse effects increases, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in the production and utilization of metabolic intermediates. These effects can have significant implications for cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize its chemical structure. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism.
Biological Activity
2-Propynyl 3-pyrrolidinyl ether hydrochloride (CAS Number: 1185301-73-8) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological mechanisms, effects, and relevant case studies.
- Molecular Formula : C7H12ClNO
- Molecular Weight : 161.63 g/mol
- Appearance : White crystalline solid
- Solubility : High solubility in water and polar solvents
The biological activity of this compound can be attributed to its interaction with various biomolecules, particularly enzymes and proteins. The compound contains a pyrrolidine ring, which is known for its versatility in drug discovery.
Key Mechanisms:
- Enzyme Interaction : The compound can inhibit or activate proteases, influencing protein metabolism and cellular functions.
- Cell Signaling Modulation : It affects signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Gene Expression : Changes in gene expression are observed upon treatment with this compound, indicating its role in transcriptional regulation.
This compound shows significant biochemical activity through various interactions:
| Biochemical Property | Effect |
|---|---|
| Enzyme Inhibition | Alters protease activity, leading to modified protein degradation |
| Cellular Metabolism | Modulates metabolic pathways, influencing energy production |
| Transport Mechanisms | Facilitates active transport into cells via specific transporters |
Study on Proteomic Interactions
A study highlighted the compound's ability to interact with specific receptors and enzymes involved in proteomic pathways. This interaction was shown to influence cellular processes significantly, suggesting potential therapeutic applications.
Dosage Effects in Animal Models
Research indicates that dosage plays a critical role in the biological effects of this compound:
- Low Doses : Beneficial effects on cellular metabolism and function.
- High Doses : Toxicity leading to cell death and tissue damage .
Temporal Stability and Degradation
The stability of this compound under laboratory conditions has been assessed. It remains stable over short periods but may degrade under extreme conditions or prolonged exposure. This stability is crucial for its application in long-term studies.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Modulates key enzymes that dictate metabolic flux.
- Influences metabolite levels through enzyme activity modulation.
Scientific Research Applications
Neuropharmacological Applications
Mechanism of Action:
The compound is believed to modulate neurotransmitter release, which can be crucial for treating disorders related to synaptic transmission dysfunctions. Research indicates that compounds similar to 2-propynyl 3-pyrrolidinyl ether hydrochloride can selectively control presynaptic and postsynaptic chemical transmission, thereby influencing synaptic membrane excitability .
Therapeutic Potential:
- Cognitive Enhancement: Some studies suggest that derivatives of pyrrolidinyl ethers may enhance cognitive functions, making them candidates for treating cognitive impairments associated with neurodegenerative diseases .
- Antidepressant Effects: Similar compounds have been explored for their antidepressant properties, particularly in non-smoking patients suffering from major depression, highlighting their relevance in mood disorder therapies .
Biochemical Research
Proteomics:
this compound is utilized in proteomics research, where it aids in the study of protein interactions and modifications. Its biochemical properties make it suitable for various assays and experimental setups aimed at understanding protein behavior under different conditions .
Chemical Properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-propynyl 3-pyrrolidinyl ether hydrochloride and related compounds:
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Effects: The propynyl ether group in the target compound contrasts with ester (e.g., ethyl 3-(pyrrolidin-3-yl)propanoate HCl) or aromatic (e.g., methoxypropylphenoxy) substituents in analogs. These differences influence reactivity, solubility, and stability. For instance, alkyne groups enable click reactions, while esters are prone to hydrolysis .
- Salt Form: Hydrochloride salts (e.g., 3-(2-methoxy-4-propylphenoxy)pyrrolidine HCl) generally enhance water solubility compared to free bases, critical for pharmaceutical formulations .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Propynyl 3-pyrrolidinyl ether hydrochloride typically involves:
- Alkylation of pyrrolidine derivatives with propargyl bromide or similar propargyl halides to introduce the 2-propynyl ether functionality.
- Formation of the hydrochloride salt by treatment with hydrochloric acid to stabilize the compound as a crystalline salt.
- Use of appropriate solvents and bases to facilitate ether bond formation and to control reaction selectivity and yield.
Alkylation of Pyrrolidine with Propargyl Bromide
The key step in the synthesis is the O-alkylation of a 3-hydroxypyrrolidine or related intermediate with propargyl bromide, which introduces the 2-propynyl group via an ether linkage.
- Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or methanol.
- Base: Potassium hydroxide (KOH) or sodium hydride (NaH) is used to deprotonate the hydroxyl group, enhancing nucleophilicity for substitution.
- Temperature: Room temperature to moderate heating (~25–80°C) over several hours (e.g., 18 hours) to ensure complete conversion.
This method was exemplified in a study where O-alkylation of pyrrolidine derivatives with propargyl bromide afforded corresponding ethers in yields ranging from 60% to 70%.
Salt Formation: Conversion to Hydrochloride
After successful ether formation, the hydrochloride salt is prepared by:
- Treating the free base ether with concentrated hydrochloric acid in a suitable solvent such as methanol.
- The reaction is performed at controlled temperatures (0–20°C) to avoid side reactions.
- The salt precipitates out and is isolated by filtration, often yielding a crystalline solid with improved stability and handling properties.
Alternative Synthetic Routes and Related Compounds
While direct alkylation is the primary method, related synthetic approaches include:
- Reduction of precursor lactams or amides to amines followed by alkylation steps, as seen in the preparation of related aminopiperidine hydrochlorides.
- Mannich-type reactions involving propargyl pyrrolidine-1,3-dione intermediates under basic conditions with catalytic copper salts, leading to dimerization or coupling products rather than simple ethers. This highlights the importance of reaction control to avoid side products.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Comments/Outcome |
|---|---|---|---|
| 1 | Deprotonation of pyrrolidine hydroxyl group | KOH or NaH in DMF or methanol | Generates nucleophilic alkoxide |
| 2 | Alkylation with propargyl bromide | Propargyl bromide, room temp to 80°C, 18 h | Ether bond formation, yields ~60–70% |
| 3 | Formation of hydrochloride salt | Concentrated HCl in methanol, 0–20°C | Precipitates stable hydrochloride salt |
| 4 | Isolation and purification | Filtration, washing, drying | Obtains pure crystalline this compound |
Research Findings and Considerations
- Yield and Purity: Alkylation reactions generally provide moderate to good yields with high purity after salt formation and recrystallization.
- Reaction Control: Avoiding side reactions such as dimerization or over-alkylation requires careful control of catalyst presence, temperature, and stoichiometry.
- Solvent Choice: Methanol and DMF are preferred for their ability to dissolve reagents and facilitate nucleophilic substitution; however, solvent mixtures (e.g., methanol with methyl tert-butyl ether) can be used to optimize crystallization and purity.
- Scale-Up Feasibility: Procedures involving large-scale esterification and reduction steps (in related amine syntheses) demonstrate the potential for industrial-scale production with appropriate process controls.
Q & A
Q. What are the recommended methodologies for synthesizing 2-propynyl 3-pyrrolidinyl ether hydrochloride, and how can reaction parameters be optimized for higher yields?
Synthesis of pyrrolidinyl ether derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolo[1,2-b]pyridazine derivatives are synthesized via hydroxyl group activation using reagents such as phosphorus oxychloride-dimethylformamide complexes, followed by alkylation with propargyl halides . To optimize yields:
- Parameter variation : Test temperatures (0–80°C), solvent polarity (DMF, THF, or acetonitrile), and stoichiometric ratios of reactants.
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Employ gradient column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane mixtures) to isolate the hydrochloride salt .
Q. What safety protocols and handling precautions are critical when working with this compound?
Safety data for structurally related pyrrolidinyl compounds highlight the following:
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical workflow :
- Purity : Use HPLC with UV detection (λ = 210–254 nm) and a C18 column; compare retention times against commercial standards .
- Structural confirmation :
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Methodological steps:
- Cross-validation : Compare results across orthogonal assays (e.g., receptor binding vs. functional cAMP assays).
- Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts .
- Data triangulation : Reconcile discrepancies using statistical tools (e.g., ANOVA with post-hoc tests) and literature meta-analysis .
Q. What strategies are effective in studying the compound’s stability under varying pH, temperature, and light conditions?
Stability testing protocol :
- Accelerated degradation :
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) and quantify degradation with UV-Vis spectroscopy .
Q. How can the pharmacological mechanism of this compound be elucidated, particularly its interaction with neural or inflammatory targets?
Mechanistic approaches :
Q. What are the best practices for designing dose-response studies to minimize variability in preclinical models?
Experimental design :
Q. How can researchers address discrepancies between computational predictions and experimental results for the compound’s physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
